molecular formula C23H35F B2513821 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 82832-29-9

4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Cat. No.: B2513821
CAS No.: 82832-29-9
M. Wt: 330.531
InChI Key: CYJOKSKCHPPDMU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is an organic compound characterized by the presence of a fluorophenyl group and a pentyl chain attached to a bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylmagnesium bromide through the reaction of 4-fluorobromobenzene with magnesium in the presence of anhydrous ether.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with 4’-pentyl-1,1’-bi(cyclohexane) using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Saturated derivatives with reduced unsaturation.

    Substitution: Derivatives with substituted nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity due to its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure with a methyl group instead of a pentyl chain.

    4-(4-Chlorophenyl)-4’-pentyl-1,1’-bi(cyclohexane): Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential for specific interactions in biological systems. The pentyl chain also contributes to its hydrophobic character, influencing its solubility and interaction with lipid membranes .

Properties

IUPAC Name

1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJOKSKCHPPDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162015
Record name 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-29-9
Record name 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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